(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-14-2-4-15(5-3-14)10-11-27(24,25)19-12-18(21)26-13-16-6-8-17(9-7-16)20(22)23/h2-11,19H,12-13H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXYYAVZYYYNBD-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of (4-nitrophenyl)methyl bromide with 2-(4-methylphenyl)ethenyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The nitrophenyl group can act as a chromophore, enabling the detection of biochemical reactions.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers investigate its potential as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The nitro group in the target compound distinguishes it from analogs like and , which lack electron-withdrawing substituents. This may render the target’s ester more reactive in hydrolysis.
Hybrid Structures: Compounds like (quinoline) and (pyrrole-chlorophenyl) demonstrate how aromatic heterocycles modulate properties such as solubility and metabolic stability compared to the target’s linear nitroaryl system.
Functional Groups : Replacement of the ester with an amide () or chromene () highlights trade-offs between hydrolytic stability and hydrogen-bonding capacity.
Research Implications and Gaps
While structural comparisons are feasible using the evidence, critical gaps remain:
- Experimental Data: No evidence provides thermodynamic (e.g., melting points) or kinetic (e.g., hydrolysis rates) properties.
- Biological Activity: Potential applications in drug discovery (e.g., kinase inhibition) are speculative without bioassay data.
- Synthetic Routes : Evidence lacks details on synthesis, though sulfonamide formation likely involves sulfonyl chloride intermediates.
Future studies should prioritize crystallographic analysis (using tools like SHELX ) to resolve stereochemical details and computational modeling to predict reactivity.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a nitrophenyl group and a sulfonylaminoacetate moiety. Its molecular structure can be depicted as follows:
- Chemical Formula :
- Molecular Weight : 372.43 g/mol
- CAS Number : 91745082
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives possess notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of a nitrophenyl group is known to enhance the lipophilicity of compounds, potentially improving their penetration through bacterial membranes.
Anticancer Properties
A significant area of interest is the potential anticancer activity of (4-nitrophenyl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate. Preliminary studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with sulfonamide groups effectively inhibited the growth of human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism is believed to involve the inhibition of carbonic anhydrase, an enzyme crucial for tumor growth.
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways. Research indicates that sulfonamide derivatives are often designed to target specific enzymes, leading to therapeutic effects in diseases like diabetes and hypertension .
Data Table: Biological Activity Summary
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Enzyme Inhibition | Reversible |
Case Studies
- Antimicrobial Efficacy : A case study involving a series of nitrophenyl-substituted sulfonamides demonstrated their effectiveness against resistant bacterial strains. The study highlighted how modifications in the side chains could enhance antimicrobial potency.
- Cancer Cell Line Studies : Another case study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.
- Mechanistic Insights : Research exploring the mechanism of action revealed that compounds with similar structures could disrupt cellular processes by inhibiting key metabolic enzymes, thereby leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
